molecular formula C24H30O5 B8371580 4-(4-(Decyloxy)benzoyloxy)benzoic acid

4-(4-(Decyloxy)benzoyloxy)benzoic acid

Cat. No.: B8371580
M. Wt: 398.5 g/mol
InChI Key: GNNYBHDTWHXJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(Decyloxy)benzoyloxy)benzoic acid is a useful research compound. Its molecular formula is C24H30O5 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C24H30O5

Molecular Weight

398.5 g/mol

IUPAC Name

4-(4-decoxybenzoyl)oxybenzoic acid

InChI

InChI=1S/C24H30O5/c1-2-3-4-5-6-7-8-9-18-28-21-14-12-20(13-15-21)24(27)29-22-16-10-19(11-17-22)23(25)26/h10-17H,2-9,18H2,1H3,(H,25,26)

InChI Key

GNNYBHDTWHXJPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Synthesized as described above for compound 7. Quantities: resorcinol (3.18 g, 28.9 mmol), 10 (8.5 g, 22 mmol), NaH2PO4·H2O (10.39 g, 66.6 mmol), NaClO2 (11.65 g, 0.13 mol). Yield 8.8 g (quant.). 1H NMR: δH (CDCl3; 300 MHz): 0.91 (3 H, t, 3J=6.8 Hz, CH3), 1.23-1.59 (14 H, m, CH2), 1.85 (2 H, m, O—CH2—CH2), 4.07 (2 H, t, 3J=6.5 Hz, O—-CH2), 7.00 (2 H, d, 3J=8.9 Hz, Ar—H), 7.36 (2 H, d, 3J=8.6 Hz, Ar—H), 8.17 (2 H, d, 3J=8.9 Hz, Ar—H), 8.22 (2 H, d, 3J=8.6 Hz, Ar—H). 13C NMR: δC (CDCl3; 75 MHz): 14.5, 23.1, 26.4, 29.5, 29.7, 29.8, 30.0, 32.3, 68.8, 114.8, 121.4, 122.4, 127.0, 132.3, 132.8, 156.0, 164.2, 164.7, 171.7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step Two
Name
Quantity
8.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
NaH2PO4·H2O
Quantity
10.39 g
Type
reactant
Reaction Step Four
Quantity
11.65 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

In 10 ml of pyridine was dissolved 2.3 g of benzyl p-hydroxybenzoate, a solution of 3 g of p-decyloxybenzoic acid chloride in 15 ml of pyridine was added to the above solution, and a reaction was carried out at room temperature overnight. The reaction liquid was put in ice-cooled dilute hydrochloric acid and the formed precipitate was recovered by filtration, dried and purified by the silica gel chromatography to obtain 4 g of benzyl 4-(4'-decyloxybenzoyloxy)benzoate. This ester was dissolved in 20 ml of ethyl acetate and 0.4 g of Pd/C was added. Catalytic reduction was carried out under a hydrogen pressure of 2 kg/cm2 overnight. The catalyst was removed by filtration, and ethyl acetate was evaporated from the reaction liquid to obtain 3.2 g of 4-(4'-decyloxybenzoyloxy)benzoic acid.
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Two

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